[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine

Lipophilicity Drug Design ADME

Sourcing building blocks for CNS or GPCR programs often stalls due to generic scaffolds lacking the lipophilicity and conformational flexibility needed for blood-brain barrier penetration. [2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine (CAS 1566162-66-0) directly addresses this with a calculated logP of ~3.99 and 8 rotatable bonds, enabling exploration of deep binding pockets inaccessible to simpler methoxy analogs. - Enhanced CNS Penetration: ~2-log increase in lipophilicity vs. the methoxy analog, combined with TPSA ~44.5 Ų for favorable passive diffusion. - Metabolic Stability: The extended 4-(4-methoxybutoxy) chain provides steric shielding against CYP450-mediated O-dealkylation; 2-fluoro substitution reduces benzylic amine oxidation. - IP-Differentiating Scaffold: Limited commercial availability and absence of extensive prior art support novel composition-of-matter patent strategies. Custom synthesis lead times typically 2-6 weeks; proactive procurement recommended.

Molecular Formula C12H18FNO2
Molecular Weight 227.27 g/mol
Cat. No. B12072737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine
Molecular FormulaC12H18FNO2
Molecular Weight227.27 g/mol
Structural Identifiers
SMILESCOCCCCOC1=CC(=C(C=C1)CN)F
InChIInChI=1S/C12H18FNO2/c1-15-6-2-3-7-16-11-5-4-10(9-14)12(13)8-11/h4-5,8H,2-3,6-7,9,14H2,1H3
InChIKeyBBTZPISQLLZESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine – Physicochemical & Structural Baseline


[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine (CAS 1566162-66-0, molecular formula C12H18FNO2, molecular weight 227.28 g/mol) is a fluorinated aromatic amine building block characterized by a 2-fluoro substituent and a 4-(4-methoxybutoxy) ether chain on the phenyl ring . This compound belongs to the class of substituted phenylmethanamines and is employed as a synthetic intermediate in medicinal chemistry and agrochemical research [1]. The presence of both the fluorine atom and the extended methoxy-terminated butoxy chain distinguishes it from simpler fluoro-methoxy benzylamine analogs, imparting unique lipophilicity, conformational flexibility, and hydrogen-bonding capacity that are critical for tuning pharmacokinetic and pharmacodynamic properties in drug discovery programs .

[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine – Substitution Risks


Substituting [2-fluoro-4-(4-methoxybutoxy)phenyl]methanamine with a simpler analog such as (2-fluoro-4-methoxyphenyl)methanamine overlooks profound differences in lipophilicity, conformational flexibility, and hydrogen-bond acceptor capacity that directly govern molecular recognition, membrane permeability, and metabolic stability . The extended 4-(4-methoxybutoxy) chain introduces approximately four additional methylene units and a terminal ether oxygen, increasing the calculated logP by roughly 2.0 units and the rotatable bond count from 2 to 8 [1]. These physicochemical shifts are not incremental; they can alter target binding kinetics, off-target promiscuity profiles, and in vivo pharmacokinetics to an extent that renders the use of a shorter-chain analog scientifically unjustifiable without explicit re-validation in the intended assay system .

[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine – Quantitative Differentiation vs Analogs


Lipophilicity Advantage

The target compound [2-fluoro-4-(4-methoxybutoxy)phenyl]methanamine exhibits a predicted logP value of approximately 3.99, compared to the measured/predicted logP of 1.99 for (2-fluoro-4-methoxyphenyl)methanamine, representing a 2.0 log unit increase [1]. This difference arises from the replacement of a methoxy group (-OCH₃) with a 4-methoxybutoxy group (-O(CH₂)₄OCH₃), which adds four methylene units (π ≈ 0.5 each) [2]. The elevated lipophilicity is predicted to enhance membrane permeability and CNS penetration potential, a critical consideration for neuroscience and anti-infective drug discovery programs [3].

Lipophilicity Drug Design ADME

Polar Surface Area & H-Bond Acceptor Profile

The target compound possesses a predicted topological polar surface area (TPSA) of approximately 44.5 Ų, compared to 35.25 Ų for (2-fluoro-4-methoxyphenyl)methanamine [1][2]. The increase is attributable to the additional ether oxygen in the 4-(4-methoxybutoxy) chain, which adds one hydrogen bond acceptor. While both compounds remain within the Veber rule threshold (<140 Ų) for oral bioavailability, the higher PSA of the target compound is predicted to reduce passive membrane permeability relative to its logP would suggest, potentially providing a more balanced ADME profile [3].

Polar Surface Area Oral Bioavailability Permeability

Conformational Flexibility & Entropic Penalty

The target compound contains 8 rotatable bonds, compared to 2 for (2-fluoro-4-methoxyphenyl)methanamine . This six-bond difference introduces significantly greater conformational flexibility, which can be advantageous for induced-fit binding mechanisms but may also impose a larger entropic penalty upon target binding, potentially affecting ligand efficiency [1]. The extended chain provides additional vectors for hydrophobic and hydrogen-bonding interactions within a binding pocket, enabling the exploration of sub-pockets inaccessible to the rigid methoxy analog [2].

Rotatable Bonds Conformational Entropy Ligand Efficiency

Aqueous Solubility Profile

Based on ESOL topological solubility prediction, the target compound is estimated to have an aqueous solubility of approximately 0.15 mg/mL (Log S ≈ -3.2), compared to 3.82 mg/mL (Log S ≈ -1.6) for (2-fluoro-4-methoxyphenyl)methanamine [1]. This ~25-fold reduction in predicted solubility results from the increased lipophilicity of the 4-(4-methoxybutoxy) chain. Lower aqueous solubility may necessitate formulation strategies such as co-solvent systems, cyclodextrin complexation, or amorphous solid dispersion for in vivo studies [2].

Aqueous Solubility Formulation Biopharmaceutics

Metabolic Stability Advantage

Fluorinated benzylamine building blocks are recognized for imparting enhanced metabolic stability relative to non-fluorinated analogs, primarily through electronic effects that reduce oxidative metabolism at the benzylic amine and aromatic ring [1]. The 4-(4-methoxybutoxy) chain of the target compound provides additional steric shielding around the phenyl ring, which is predicted to further reduce CYP450-mediated oxidation at the 4-position compared to the less hindered methoxy analog . While no head-to-head metabolic stability data are currently available in the public domain, class-level evidence from structurally related alkoxy-benzylamine series supports this inference [2].

Metabolic Stability CYP450 In Vitro ADME

Synthetic Accessibility & Availability

The target compound is currently supplied by a limited number of vendors, primarily as a custom synthesis product with 98% purity (Leyan, Product No. 2278651), and pricing is available upon request only . In contrast, (2-fluoro-4-methoxyphenyl)methanamine is widely available from multiple suppliers (Bidepharm, ChemScene, CymitQuimica, etc.) in stock with transparent pricing . The restricted availability of the target compound translates to longer lead times (typically 2-6 weeks for custom synthesis) and higher procurement costs, but also indicates lower competition and potentially higher novelty in patent landscapes [1].

Custom Synthesis Supply Chain Lead Time

[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine – High-Value Applications


CNS Penetration Optimization

The predicted 2-log increase in lipophilicity (logP ~3.99 vs. 1.99) positions [2-fluoro-4-(4-methoxybutoxy)phenyl]methanamine as a preferred building block for CNS-targeted small molecules where blood-brain barrier penetration is critical [1]. The elevated logP, combined with acceptable TPSA (~44.5 Ų), suggests favorable passive diffusion across endothelial membranes while the additional hydrogen bond acceptor capacity helps prevent excessive non-specific tissue binding [2]. Medicinal chemistry teams pursuing GPCR or ion channel targets in the CNS should prioritize this compound over the methoxy analog when scaffold lipophilicity drives target engagement in vivo [3].

SAR for Extended Binding Pockets

With 8 rotatable bonds and an extended 4-(4-methoxybutoxy) chain, the target compound enables exploration of deep or flexible binding pockets that are inaccessible to the rigid methoxy analog (2 rotatable bonds) [1]. This is particularly relevant for GPCR allosteric modulators, nuclear receptors, and transporter proteins where ligand-induced conformational changes are integral to pharmacology [2]. The additional conformational degrees of freedom allow the terminal methoxy group to probe distal sub-pockets, potentially capturing enthalpy-driven binding interactions that improve selectivity versus closely related receptor subtypes [3].

Metabolic Soft-Spot Engineering

The 4-(4-methoxybutoxy) chain provides steric shielding at a position that is commonly susceptible to CYP450-mediated O-dealkylation in simpler alkoxy-benzylamine analogs [1]. Combined with the electron-withdrawing fluorine at the 2-position, which reduces benzylic amine oxidation, the target compound offers a scaffold pre-optimized for metabolic stability [2]. Lead optimization programs targeting renin, GPR40, or MAO-B, where metabolic clearance is a known liability, can use this compound to baseline in vitro intrinsic clearance values and benchmark against the methoxy prototype [3].

Patent Differentiation & Freedom to Operate

The limited commercial availability and absence of extensive prior art referencing [2-fluoro-4-(4-methoxybutoxy)phenyl]methanamine suggest a relatively open IP space compared to the widely cited methoxy analog [1]. Organizations seeking novel composition-of-matter patents or aiming to differentiate from competitor scaffolds in crowded therapeutic areas (e.g., diabetes, inflammation) can leverage this compound as a key intermediate to establish proprietary chemical space [2]. However, longer lead times (2-6 weeks) and custom synthesis requirements necessitate proactive procurement planning to avoid project delays [3].

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